molecular formula C22H20Cl2N2O4S B300984 Ethyl 4-{[5-(3,5-dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Ethyl 4-{[5-(3,5-dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Cat. No. B300984
M. Wt: 479.4 g/mol
InChI Key: XMBIORMHWAFNCX-GUOILJMFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[5-(3,5-dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DCTB, and it is a member of the thiazolidinone family of compounds. DCTB has shown promising results in various scientific studies, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions will be discussed in

Mechanism of Action

The mechanism of action of DCTB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in cells. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
DCTB has been found to have various biochemical and physiological effects, including:
1. Inhibition of cell growth and proliferation
2. Induction of apoptosis (programmed cell death)
3. Inhibition of angiogenesis (formation of new blood vessels)
4. Inhibition of inflammation
5. Neuroprotection

Advantages and Limitations for Lab Experiments

The advantages of using DCTB in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its low solubility in aqueous solutions and its limited stability in biological systems.

Future Directions

There are several future directions for research involving DCTB, including:
1. Development of new cancer therapies: DCTB has shown promising results in inhibiting the growth of cancer cells, and further research is needed to explore its potential as a cancer therapy.
2. Development of new antibiotics: DCTB has shown significant antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
3. Development of new treatments for neurodegenerative diseases: DCTB has shown neuroprotective effects in animal models of neurodegenerative diseases, and further research is needed to explore its potential as a treatment for these diseases.
4. Development of new drug delivery systems: DCTB's low solubility in aqueous solutions and limited stability in biological systems make it a challenging compound to work with. Further research is needed to develop new drug delivery systems that can overcome these limitations.
Conclusion:
Ethyl 4-{[5-(3,5-dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, or DCTB, is a promising compound that has shown potential applications in various scientific fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new therapies and treatments based on its properties.

Synthesis Methods

The synthesis of DCTB involves the reaction of 5-(3,5-dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene) with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a catalyst, and the product is purified using column chromatography. The yield of DCTB is typically around 70%.

Scientific Research Applications

DCTB has been studied extensively for its potential applications in various scientific fields. It has shown promising results in the following areas:
1. Cancer Research: DCTB has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
2. Antimicrobial Activity: DCTB has shown significant antimicrobial activity against various bacteria and fungi. It has been found to be particularly effective against drug-resistant strains of bacteria, making it a potential candidate for the development of new antibiotics.
3. Neuroprotection: DCTB has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been found to protect neurons from oxidative stress and inflammation, making it a potential candidate for the development of new treatments for these diseases.

properties

Product Name

Ethyl 4-{[5-(3,5-dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Molecular Formula

C22H20Cl2N2O4S

Molecular Weight

479.4 g/mol

IUPAC Name

ethyl 4-[[(5Z)-5-[(3,5-dichloro-4-ethoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C22H20Cl2N2O4S/c1-4-29-19-16(23)10-13(11-17(19)24)12-18-20(27)26(3)22(31-18)25-15-8-6-14(7-9-15)21(28)30-5-2/h6-12H,4-5H2,1-3H3/b18-12-,25-22?

InChI Key

XMBIORMHWAFNCX-GUOILJMFSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1Cl)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)Cl

SMILES

CCOC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.